molecular formula C23H21N3O4S2 B2392025 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-40-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2392025
CAS RN: 361469-40-1
M. Wt: 467.56
InChI Key: RRFXSXUCXQPXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. BMB-4 has been shown to inhibit the activity of several kinases, including Aurora A and B, which play key roles in cell division and are often overexpressed in cancer cells.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide inhibits the activity of Aurora A and B kinases, which play key roles in cell division. Aurora A kinase is involved in centrosome maturation and spindle assembly, while Aurora B kinase is involved in chromosome segregation and cytokinesis. Inhibition of these kinases leads to defects in cell division and ultimately to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has also been shown to inhibit the growth of tumors in xenograft models, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is its specificity for Aurora A and B kinases, which makes it a promising candidate for cancer therapy. However, one limitation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is its solubility, which can make it difficult to use in certain experiments. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide may have off-target effects on other kinases, which could limit its usefulness in certain contexts.

Future Directions

Several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide are possible. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to investigate the potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide in other cancer types and to address its limitations, such as solubility and off-target effects.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form 6-ethoxy-2-(2-oxoethyl)benzothiazole. This intermediate is then reacted with 4-methylsulfonylphenylamine to form the final product, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide inhibits the activity of Aurora A and B kinases, which play key roles in cell division and are often overexpressed in cancer cells. Inhibition of these kinases leads to cell cycle arrest and apoptosis, making N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide a promising candidate for cancer therapy. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has also been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-30-16-10-13-20-21(14-16)31-23(24-20)25-22(27)18-6-4-5-7-19(18)26-32(28,29)17-11-8-15(2)9-12-17/h4-14,26H,3H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFXSXUCXQPXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.